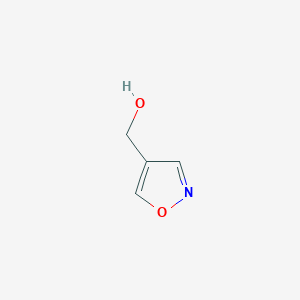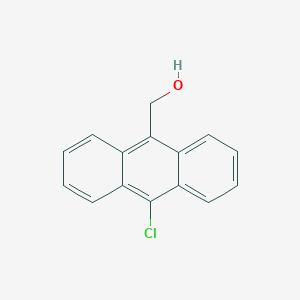
N-But-3-ynylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-But-3-ynylpyrimidin-2-amine is a chemical compound that has recently gained attention in the field of scientific research. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for use in various applications.
Wissenschaftliche Forschungsanwendungen
N-But-3-ynylpyrimidin-2-amine has shown promising results in various scientific research applications. One of the primary applications of this compound is in the field of cancer research. It has been found to inhibit the activity of a specific enzyme, which is overexpressed in many types of cancer cells. This inhibition leads to the suppression of cancer cell growth and proliferation, making N-But-3-ynylpyrimidin-2-amine a potential candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of N-But-3-ynylpyrimidin-2-amine involves the inhibition of a specific enzyme, known as dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation. By inhibiting DHODH, N-But-3-ynylpyrimidin-2-amine disrupts the synthesis of pyrimidine nucleotides, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-But-3-ynylpyrimidin-2-amine have been extensively studied. It has been found to be a potent inhibitor of DHODH, with an IC50 value in the low nanomolar range. In addition, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-But-3-ynylpyrimidin-2-amine in lab experiments is its potency and specificity. It is a highly potent inhibitor of DHODH, with minimal off-target effects. In addition, it has been shown to have minimal toxicity in normal cells, making it a safe candidate for in vitro and in vivo experiments. However, one of the limitations of using N-But-3-ynylpyrimidin-2-amine is its solubility. It is a poorly soluble compound, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-But-3-ynylpyrimidin-2-amine in scientific research. One direction is to further investigate its potential as a cancer treatment. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another direction is to explore its potential in other diseases, such as autoimmune disorders. DHODH has been implicated in the pathogenesis of several autoimmune diseases, and N-But-3-ynylpyrimidin-2-amine may have potential as a treatment for these conditions. Finally, there is potential for the development of new derivatives of N-But-3-ynylpyrimidin-2-amine with improved solubility and potency, which could further enhance its utility in scientific research.
Synthesemethoden
The synthesis of N-But-3-ynylpyrimidin-2-amine involves a multistep process that requires specific reagents and conditions. The process starts with the reaction of 3-butyn-1-ol with 2-chloropyrimidine in the presence of a strong base, such as potassium tert-butoxide. This reaction results in the formation of a pyrimidine derivative, which is then treated with an amine, such as methylamine or ethylamine, to yield N-But-3-ynylpyrimidin-2-amine.
Eigenschaften
CAS-Nummer |
111097-54-2 |
|---|---|
Molekularformel |
C8H9N3 |
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
N-but-3-ynylpyrimidin-2-amine |
InChI |
InChI=1S/C8H9N3/c1-2-3-5-9-8-10-6-4-7-11-8/h1,4,6-7H,3,5H2,(H,9,10,11) |
InChI-Schlüssel |
UMUBOYDGTSBMDX-UHFFFAOYSA-N |
SMILES |
C#CCCNC1=NC=CC=N1 |
Kanonische SMILES |
C#CCCNC1=NC=CC=N1 |
Synonyme |
2-Pyrimidinamine, N-3-butynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





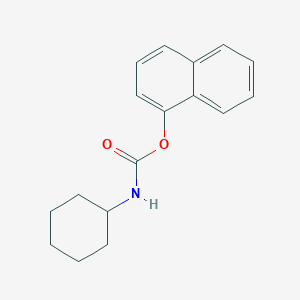
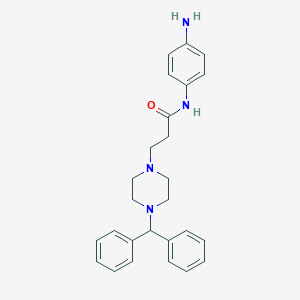
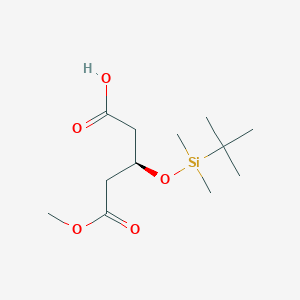
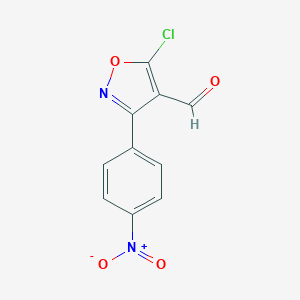
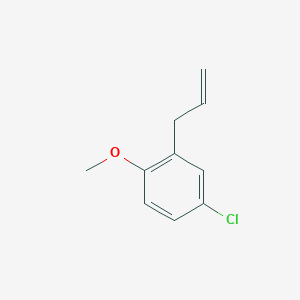
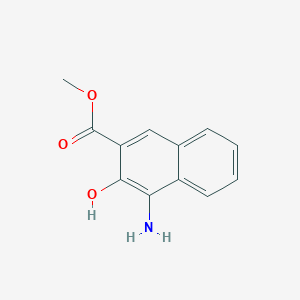
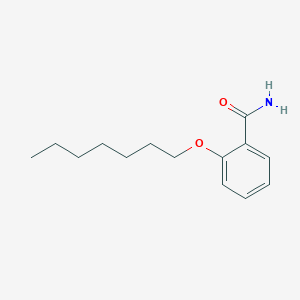
![(8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B35467.png)
